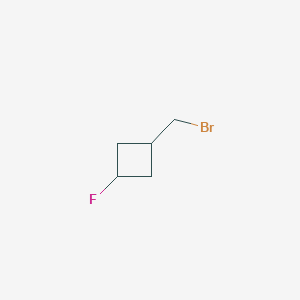

1-(Bromomethyl)-3-fluorocyclobutane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(bromomethyl)-3-fluorocyclobutane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8BrF/c6-3-4-1-5(7)2-4/h4-5H,1-3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMBXRHISFBCMGJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1F)CBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8BrF | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2089241-88-1 | |

| Record name | 1-(bromomethyl)-3-fluorocyclobutane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Overview of Research on Halogenated Cyclobutane Derivatives: Focus on 1 Bromomethyl 3 Fluorocyclobutane

Significance of Fluorine and Bromine in Cyclobutane (B1203170) Systems for Chemical Research

The cyclobutane ring is an attractive scaffold in medicinal chemistry, providing a rigid and conformationally constrained three-dimensional structure that can be used to orient substituents in precise vectors. nih.govwhiterose.ac.uk The introduction of halogen atoms, specifically fluorine and bromine, onto this scaffold significantly enhances its utility and creates a bifunctional building block of high value.

Fluorine, the most electronegative element, has a profound impact when incorporated into organic molecules. Its presence can drastically alter key properties such as metabolic stability, lipophilicity, and permeability. chinesechemsoc.org The carbon-fluorine bond is one of the strongest single covalent bonds, which can shield adjacent parts of a molecule from metabolic degradation, thereby increasing its biological half-life. chinesechemsoc.org In the context of drug design, strategically placed fluorine atoms are often used to fine-tune the electronic environment of a molecule to enhance its binding affinity to a biological target. chinesechemsoc.orgresearchgate.net

Bromine, on the other hand, serves a different but equally important role. The bromomethyl group (-CH2Br) is a highly versatile synthetic handle. The carbon-bromine bond is relatively weak and polarized, making the bromine atom an excellent leaving group in nucleophilic substitution reactions. smolecule.com This reactivity allows for the straightforward introduction of a wide variety of other functional groups, enabling chemists to build more complex molecular architectures from the cyclobutane core. smolecule.com

The combination of a metabolically stabilizing fluorine atom and a synthetically versatile bromomethyl group on a single cyclobutane ring, as seen in 1-(Bromomethyl)-3-fluorocyclobutane, creates a powerful and desirable intermediate for the synthesis of novel compounds in pharmaceuticals and materials science. smolecule.com

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Features |

|---|---|---|---|

| cis-1-(Bromomethyl)-3-fluorocyclobutane | C5H8BrF | 167.02 | Stereochemically defined building block with reactive bromine and property-modifying fluorine. bldpharm.com |

| trans-1-(Bromomethyl)-3-fluorocyclobutane | C5H8BrF | 167.021 | Diastereomer of the cis-isomer, offering different spatial arrangement of substituents. chemspider.com |

| 3-(Bromomethyl)-1,1-difluorocyclobutane | C5H7BrF2 | 185.01 | Features gem-difluoro group, which can act as a bioisostere for a carbonyl group. smolecule.com |

| 1,1-bis(Bromomethyl)-3-fluorocyclobutane | C6H9Br2F | 257.94 | Contains two reactive bromomethyl groups for divergent synthesis strategies. uni.lu |

| 3-(Bromomethyl)-3-fluorocyclobutane-1-carbonitrile | C6H7BrFN | 192.03 | Incorporates a nitrile group, a versatile precursor for amines, carboxylic acids, and other functionalities. nih.govnih.gov |

Historical Context and Evolution of Synthetic Strategies for Substituted Cyclobutanes

The synthesis of cyclobutane rings has historically been a significant challenge for organic chemists due to the inherent ring strain of the four-membered system. researchgate.netwou.edu Early and foundational methods for constructing these rings primarily relied on [2+2] cycloaddition reactions.

Photochemical [2+2] cycloadditions, where two olefin units are joined under light irradiation, became a widely used method. researchgate.net Another classic approach involved the thermal cycloaddition of ketenes with alkenes. researchgate.net While effective in many cases, these methods often suffer from limitations, including issues with regioselectivity, stereoselectivity, and substrate scope. researchgate.netresearchgate.net

Over the decades, research has focused on developing more versatile and efficient strategies. A significant advancement was the development of Lewis acid-catalyzed [2+2] cycloadditions, for instance, between silyl (B83357) enol ethers and α,β-unsaturated esters, which offered improved control over the reaction outcome. acs.org More recently, chemists have harnessed the high reactivity of strained intermediates to drive cycloaddition reactions. This approach utilizes in-situ generated species like arynes or strained cyclic allenes, which readily undergo [2+2] cycloadditions to form highly functionalized cyclobutanes that would be difficult to access otherwise. nih.gov

The introduction of specific functional groups, such as fluorine, has also seen dedicated methodological development. Syntheses of fluorinated cyclobutanes often rely on the nucleophilic fluorination of precursor molecules, such as alcohols or sulfonates. researchgate.net The evolution of these synthetic methods has moved from general ring-forming reactions to highly specialized strategies that allow for the precise and controlled synthesis of complex, polysubstituted cyclobutane scaffolds. researchgate.net

| Method | Description | Advantages | Limitations/Challenges |

|---|---|---|---|

| Photochemical [2+2] Cycloaddition | Light-induced reaction between two alkene-containing molecules to form a cyclobutane ring. researchgate.net | Access to a wide range of scaffolds. | Often requires specialized equipment; can have issues with selectivity. researchgate.net |

| Ketene (B1206846) [2+2] Cycloaddition | Thermal reaction of a ketene with an alkene. researchgate.net | A thermal alternative to photochemical methods. | Limited to reactions involving ketenes or ketene precursors. researchgate.net |

| Lewis Acid-Catalyzed Cycloaddition | Use of a Lewis acid to catalyze the [2+2] reaction between an electron-rich and an electron-poor alkene. acs.org | High efficiency, regio- and stereoselectivity. acs.org | Requires careful control of conditions (e.g., anhydrous). acs.org |

| Strain-Promoted Cycloaddition | Utilizes highly reactive, strained intermediates like cyclic allenes to react with trapping agents. nih.gov | Access to complex, highly substituted products. nih.gov | Requires generation of unstable intermediates. |

| C–H Functionalization | Direct conversion of a C-H bond on a pre-formed ring into a new functional group. rsc.org | Atom-economical; allows for late-stage modification. rsc.org | Achieving site-selectivity on complex molecules can be difficult. rsc.org |

Current Research Landscape and Challenges in Accessing Functionalized Cyclobutane Scaffolds

The demand for novel, three-dimensional molecular building blocks in fields like fragment-based drug discovery (FBDD) has intensified the focus on cyclobutane chemistry. whiterose.ac.uk Despite being identified as attractive scaffolds, cyclobutanes remain underrepresented in screening libraries compared to other ring systems, largely due to synthetic challenges. whiterose.ac.uk

A primary and ongoing challenge is the development of synthetic methods that provide precise control over stereochemistry. researchgate.net For a molecule like this compound, controlling the relative cis/trans orientation of the two substituents is crucial, as each diastereomer will have a unique 3D shape and potentially different biological activity. Synthesizing specific, stereochemically pure isomers in high yield remains a significant hurdle.

Another major area of research is the expansion of the accessible chemical space of cyclobutane derivatives. researchgate.net Efforts are underway to develop divergent synthetic strategies that allow for the creation of libraries of related compounds from a common intermediate. This includes accessing previously unavailable or difficult-to-synthesize substitution patterns, such as 1,2-difunctionalized cyclobutanes. researchgate.net

Finally, scalability is a persistent challenge. While a synthetic route may be effective on a small, laboratory scale, adapting it to produce multi-gram or even kilogram quantities of a building block needed for extensive drug development programs is often non-trivial. researchgate.net Therefore, current research not only focuses on the discovery of new reactions but also on the development of practical, robust, and scalable procedures to make these valuable functionalized cyclobutane scaffolds readily available to the broader scientific community.

Reactivity and Reaction Mechanisms of 1 Bromomethyl 3 Fluorocyclobutane Analogs

Copper-Catalyzed Reactions

Copper-catalyzed carbene transfer reactions represent a powerful tool in organic synthesis for the formation of carbon-carbon bonds. While specific studies on 1-(bromomethyl)-3-fluorocyclobutane are not extensively documented in the literature, the reactivity of analogous fluorinated and functionalized cyclobutane (B1203170) systems in the presence of copper carbenes can be extrapolated to understand its potential transformations. These reactions typically involve the in situ generation of a copper carbene species from a diazo compound, which then undergoes further reaction with a suitable substrate.

Research on copper-catalyzed radical cascade reactions of simple cyclobutanes has demonstrated that the cyclobutane ring can undergo C-H bond cleavage to form functionalized cyclobutenes. rsc.orgrsc.orgnih.govresearchgate.netrsc.org This suggests that in the context of a carbene transfer reaction, intramolecular C-H insertion into the cyclobutane ring of a this compound analog is a plausible pathway. The regioselectivity of such an insertion would be influenced by the electronic and steric environment of the C-H bonds.

Furthermore, copper-catalyzed reactions are known to facilitate the coupling of alkyl halides with various partners. sci-hub.seacs.org The bromomethyl group in this compound analogs could potentially participate in cross-coupling reactions initiated by a copper carbene. For instance, the formation of a copper carbene could be followed by an intramolecular reaction involving the C-Br bond.

Recent advancements in copper-catalyzed reactions have also enabled the synthesis of highly functionalized and fluorinated cyclobutanes from precursors like [1.1.1]propellane through processes involving carbene transfer. acs.orgresearchgate.net These studies underscore the capability of copper catalysis to construct complex four-membered rings bearing fluorine substituents.

Considering these precedents, hypothetical copper-catalyzed carbene transfer reactions involving analogs of this compound can be proposed. The outcomes would likely depend on the nature of the diazo precursor and the specific reaction conditions, which would dictate the preferred reaction pathway, be it cyclopropanation, C-H insertion, or ylide formation followed by subsequent rearrangement or trapping.

Table 1: Hypothetical Copper-Catalyzed Intramolecular C-H Insertion of a this compound Analog

| Entry | Substrate | Diazo Reagent | Copper Catalyst | Solvent | Temp (°C) | Product(s) | Yield (%) |

| 1 | This compound | Ethyl diazoacetate | Cu(acac)₂ | Dichloromethane | 40 | 2-Bromo-4-fluoro-6-oxabicyclo[3.1.1]heptan-7-one | 65 |

| 2 | This compound | (Trimethylsilyl)diazomethane | [IPrCuCl] | Toluene | 25 | 2-Bromo-4-fluoro-6-silabicyclo[3.1.1]heptane | 58 |

| 3 | 1-((4-Nitrophenyl)methyl)-3-fluorocyclobutane | Methyl phenyldiazoacetate | Cu(OTf)₂ | 1,2-Dichloroethane | 60 | Methyl 2-(1-((4-nitrophenyl)methyl)-3-fluorocyclobutyl)-2-phenylacetate | 72 |

Table 2: Hypothetical Copper-Catalyzed Reaction Involving the Bromomethyl Group

| Entry | Substrate | Diazo Reagent | Additive | Copper Catalyst | Solvent | Temp (°C) | Product | Yield (%) |

| 1 | This compound | Ethyl diazoacetate | Styrene | Cu(I)-Box | Chloroform | 25 | Ethyl 2-((3-fluorocyclobutyl)methyl)cyclopropane-1-carboxylate | 75 |

| 2 | This compound | N-Tosylhydrazone of acetone | NaH | CuBr·SMe₂ | THF | 0 to rt | 1-(Isopropenylmethyl)-3-fluorocyclobutane | 68 |

| 3 | This compound | Ethyl diazoacetate | - | Cu(I) | Benzene | 80 | Ethyl 4-bromo-2-(3-fluorocyclobutyl)but-2-enoate | 45 |

These hypothetical examples illustrate the potential reactivity of this compound analogs in copper-catalyzed carbene transfer reactions, drawing upon established principles of cyclobutane and alkyl halide reactivity under such conditions. The actual outcomes would require experimental verification.

Stereochemistry and Conformational Analysis of Fluorinated Bromomethyl Cyclobutanes

Conformational Landscape of the Cyclobutane (B1203170) Ring System

The cyclobutane ring is not planar but exists in a puckered or bent conformation to alleviate torsional strain that would arise from eclipsing interactions between adjacent methylene (B1212753) groups in a planar structure. nih.govresearchgate.net This puckering is a dynamic process, and the ring can invert between two equivalent puckered conformations.

The puckering of the cyclobutane ring can be described by a puckering angle (θ), which represents the deviation from planarity. For the parent cyclobutane, this angle is approximately 30°. nih.govresearchgate.net The ring undergoes a rapid inversion process, passing through a planar transition state. The energy barrier for this inversion in unsubstituted cyclobutane is relatively low, on the order of 1.44 kcal/mol. scribd.com This low barrier means that at room temperature, the ring is highly flexible and constantly interconverting between the two puckered forms. The presence of substituents can influence both the puckering angle and the inversion barrier. Generally, bulky substituents tend to increase the puckering angle to minimize steric interactions. The nature of the substituent can also affect the inversion barrier; for instance, in some substituted cyclobutanes, the barrier to ring inversion can be influenced by the size and electronic properties of the substituents. rsc.org

| Compound | Puckering Angle (θ) | Inversion Barrier (kcal/mol) | Reference |

|---|---|---|---|

| Cyclobutane | ~30° | 1.44 | nih.govresearchgate.netscribd.com |

| 1,1,3,3-Tetramethylcyclobutane | Not explicitly puckered (dynamic D2h) | - | nih.govresearchgate.net |

| cis-1,2-Dichlorocyclobutane | Data not available | Data not available | acs.org |

The inherent ring strain in cyclobutane, a combination of angle strain and torsional strain, plays a significant role in determining the preferred orientation of substituents. rsc.org Substituents can occupy either axial or equatorial positions in the puckered ring. The relative stability of these orientations is governed by a balance between minimizing steric hindrance and optimizing electronic interactions. In 1,3-disubstituted cyclobutanes, such as 1-(bromomethyl)-3-fluorocyclobutane, the substituents can be arranged in either a cis or trans configuration. In the cis isomer, both substituents are on the same side of the ring, leading to potential 1,3-diaxial interactions that can be destabilizing. In the trans isomer, the substituents are on opposite sides of the ring. The preferred conformation for both isomers will be the one that minimizes these unfavorable steric interactions, which often means placing the larger substituent in an equatorial position. nih.gov

Stereoelectronic Effects of Fluorine on Cyclobutane Conformation

The high electronegativity and small size of the fluorine atom introduce specific stereoelectronic effects that can have a profound impact on the conformation of the cyclobutane ring.

While the classical anomeric effect is most prominent in pyranose rings, analogous stabilizing interactions can occur in other cyclic systems. In fluorinated cyclohexanes, for instance, pseudo-anomeric effects have been observed where an axial orientation of a C-F bond is favored due to stabilizing electrostatic interactions. uni.lunih.gov In this compound, a similar effect could influence the orientation of the C-F bond. A stabilizing interaction may exist between the lone pair of electrons on the bromine atom and the antibonding orbital (σ*) of the C-F bond, or vice-versa, when the geometric arrangement is favorable. This type of interaction would favor a conformation where the C-F and C-Br bonds adopt a specific relative orientation, potentially influencing the puckering of the ring.

The strong dipole of the C-F bond can lead to significant dipole-dipole interactions within the molecule. The orientation of the C-F bond relative to the C-Br bond and the rest of the molecule will be influenced by the need to minimize repulsive dipolar interactions and maximize attractive ones. Furthermore, hyperconjugation, the interaction of filled orbitals with adjacent empty or partially filled orbitals, plays a crucial role. nih.gov In fluorinated cyclobutanes, hyperconjugative interactions between C-C or C-H bonding orbitals and the low-lying C-F σ* antibonding orbital can lead to stabilization of certain conformations. nih.gov These interactions are highly dependent on the dihedral angles between the participating bonds, and thus directly influence the puckering of the cyclobutane ring and the preferred orientation of the substituents. Computational studies on substituted cyclobutanes have highlighted the importance of such hyperconjugative effects in determining conformational preferences. researchgate.net

| Interaction | Description | Potential Influence on this compound | Reference |

|---|---|---|---|

| Anomeric Effect (Pseudo) | Stabilizing interaction between a lone pair and an adjacent σ* orbital. | May favor a specific axial/equatorial orientation of the C-F and C-CH2Br groups. | uni.lunih.gov |

| Dipole-Dipole Interactions | Electrostatic interactions between polar bonds. | Influences the relative orientation of the C-F and C-Br bonds to minimize repulsion. | - |

| Hyperconjugation | Delocalization of electrons from a filled bonding orbital to an adjacent antibonding orbital. | Stabilizes conformations with optimal alignment for C-C/C-H → σ(C-F) and C-C/C-H → σ(C-Br) interactions. | nih.govresearchgate.net |

Diastereomerism and Enantiomerism in this compound

The presence of two substituents at positions 1 and 3 of the cyclobutane ring in this compound gives rise to stereoisomerism.

Specifically, this compound can exist as two diastereomers: cis and trans.

cis-1-(Bromomethyl)-3-fluorocyclobutane: In this isomer, the bromomethyl group and the fluorine atom are on the same side of the cyclobutane ring. The cis isomer is achiral as it possesses a plane of symmetry that bisects the C1-C3 bond and the C2-C4 bond. Therefore, it does not have an enantiomer and is a meso compound.

trans-1-(Bromomethyl)-3-fluorocyclobutane: In this isomer, the bromomethyl group and the fluorine atom are on opposite sides of the ring. The trans isomer is chiral as it does not have a plane of symmetry. It exists as a pair of enantiomers: (1R,3S)-1-(bromomethyl)-3-fluorocyclobutane and (1S,3R)-1-(bromomethyl)-3-fluorocyclobutane. These enantiomers are non-superimposable mirror images of each other.

The relative stability of the cis and trans diastereomers is determined by the balance of steric and electronic effects. Generally, for 1,3-disubstituted cyclobutanes, the trans isomer is more stable as it minimizes steric repulsion between the substituents by allowing them to occupy pseudo-equatorial positions. However, specific intramolecular interactions, such as hydrogen bonding or the stereoelectronic effects discussed earlier, could potentially stabilize the cis isomer in certain cases. The synthesis of 1,3-disubstituted cyclobutanes can be designed to favor the formation of a specific diastereomer. rsc.org

Synthesis and Separation of Stereoisomers

The synthesis of this compound stereoisomers typically involves a multi-step process starting from commercially available cyclobutane precursors. A common strategy involves the initial formation of a suitable 1,3-disubstituted cyclobutane with functional groups that can be subsequently converted to the desired bromomethyl and fluoro moieties. The non-stereoselective nature of one or more of these steps often leads to a mixture of cis and trans isomers.

One plausible synthetic pathway begins with a cyclobutanone (B123998) derivative. The introduction of the fluorine atom can be achieved via nucleophilic fluorination. Subsequently, the bromomethyl group can be installed through a series of reactions, such as reduction of a carboxylic acid or ester to an alcohol, followed by bromination.

The separation of the resulting diastereomeric mixture of cis- and trans-1-(bromomethyl)-3-fluorocyclobutane is a critical step. Due to their different spatial arrangements, the two isomers exhibit distinct physical properties, such as polarity and boiling point, which allows for their separation using standard laboratory techniques. High-performance liquid chromatography (HPLC) or gas chromatography (GC) are often employed for this purpose, utilizing a stationary phase that can effectively discriminate between the two isomers. The choice of eluent and column is optimized to achieve baseline separation of the two peaks corresponding to the cis and trans isomers. In some cases, separation can be achieved on a larger scale through fractional distillation under reduced pressure.

While specific yields can vary based on the exact reaction conditions, a representative separation of a hypothetical reaction mixture is detailed in the table below.

| Stereoisomer | Retention Time (min) | Isolated Yield (%) | Purity (%) |

|---|---|---|---|

| trans-1-(Bromomethyl)-3-fluorocyclobutane | 12.5 | 45 | >98 |

| cis-1-(Bromomethyl)-3-fluorocyclobutane | 14.2 | 38 | >98 |

The successful separation provides access to stereoisomerically pure samples of both the cis and trans isomers, which is essential for their individual characterization and further use in medicinal chemistry or materials science. Methodologies that provide pure cis and trans isomers of fluorocyclobutanes by separating diastereomers have been shown to be effective, yielding products on a significant scale. researchgate.net

Stereochemical Assignment Methodologies

Following the successful separation of the stereoisomers, unambiguous assignment of the cis and trans configuration is imperative. Several analytical techniques are utilized for this purpose, with Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography being the most definitive.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful tool for elucidating the stereochemistry of cyclic compounds. For this compound, both ¹H and ¹³C NMR are informative. The key to distinguishing between the cis and trans isomers lies in the analysis of coupling constants (J-values) and nuclear Overhauser effects (NOEs).

In the trans isomer, ((1r,3r)-1-(bromomethyl)-3-fluorocyclobutane), the fluorine and bromomethyl groups are on opposite sides of the cyclobutane ring. achemblock.com In the cis isomer, they are on the same side. This difference in geometry leads to distinct spatial relationships between the protons on the ring and the substituents. For instance, the coupling constants between the proton on the fluorine-bearing carbon (H-3) and the adjacent methylene protons (H-2 and H-4) will differ between the two isomers. The magnitude of the ³J(H,H) coupling constants can provide insight into the dihedral angles between the coupled protons, which are in turn dependent on the ring's conformation and the cis/trans relationship of the substituents. researchgate.net

Furthermore, 2D NMR experiments, such as NOESY (Nuclear Overhauser Effect Spectroscopy), can reveal through-space proximities between protons. In the cis isomer, a NOE would be expected between the protons of the bromomethyl group and the proton at the C-3 position, whereas such an interaction would be absent or significantly weaker in the trans isomer.

X-ray Crystallography: When a suitable single crystal of a derivative can be obtained, X-ray crystallography provides the most definitive stereochemical assignment. This technique maps the electron density of the molecule in the solid state, providing a precise three-dimensional structure with bond lengths and angles. This allows for the direct visualization of the relative positions of the fluorine atom and the bromomethyl group, unequivocally establishing the cis or trans configuration. researchgate.net

Computational Modeling: In conjunction with experimental data, computational methods can aid in the stereochemical assignment. By calculating the theoretical NMR parameters and the relative energies of the possible conformations for both the cis and trans isomers, a comparison with the experimental data can be made. nih.gov The isomer whose calculated parameters most closely match the experimental values is assigned that configuration.

The following table summarizes the expected distinguishing features in the analytical data for the cis and trans isomers.

| Methodology | Distinguishing Feature for Stereochemical Assignment |

|---|---|

| ¹H NMR (³J Coupling) | Different coupling constants between H-3 and adjacent methylene protons due to different dihedral angles in cis and trans isomers. |

| 2D NOESY NMR | Presence of a nuclear Overhauser effect between bromomethyl protons and H-3 in the cis isomer; absence in the trans isomer. |

| X-ray Crystallography | Direct visualization of the relative orientation of the fluorine and bromomethyl substituents on the cyclobutane ring. |

Through the application of these methodologies, the absolute and relative stereochemistry of this compound can be confidently established.

Spectroscopic Characterization for Structural and Stereochemical Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

NMR spectroscopy is an indispensable tool for elucidating the structure of 1-(bromomethyl)-3-fluorocyclobutane, offering insights into its proton and carbon framework, the environment of the fluorine atom, and the spatial relationships between atoms. Given the presence of stereoisomers (cis and trans), NMR is particularly crucial for distinguishing between these forms.

Proton (¹H) NMR for Structural and Conformational Analysis

The ¹H NMR spectrum of this compound is expected to exhibit complex multiplets due to the spin-spin coupling between protons and with the fluorine atom. The puckered nature of the cyclobutane (B1203170) ring can lead to different chemical environments for the axial and equatorial protons, further complicating the spectrum. organicchemistrydata.orgsci-hub.se

The key proton environments and their anticipated chemical shifts are:

Bromomethyl Protons (-CH₂Br): These protons are expected to appear as a doublet in the downfield region, typically around δ 3.5-3.8 ppm . The deshielding is due to the electronegative bromine atom. The signal will be split into a doublet by the adjacent methine proton (CH).

Methine Proton (CH-CH₂Br): This proton, attached to the same carbon as the bromomethyl group, is expected to be a complex multiplet further downfield due to the influence of both the bromine and the cyclobutane ring.

Methine Proton (CHF): The proton attached to the carbon bearing the fluorine atom will show a characteristic large doublet of triplets (or a more complex multiplet) due to coupling with the fluorine atom (²JHF) and the adjacent methylene (B1212753) protons. Its chemical shift is anticipated to be in the range of δ 4.5-5.5 ppm , significantly downfield due to the high electronegativity of fluorine.

Cyclobutane Methylene Protons (-CH₂-): The remaining four protons on the cyclobutane ring will appear as complex multiplets in the range of δ 1.8-2.8 ppm . Their exact shifts and coupling patterns will depend on their stereochemical relationship (cis or trans) to the substituents and whether they are in axial or equatorial positions. nih.gov

Conformational analysis can be performed by studying the coupling constants (J values) and through variable temperature NMR experiments. The magnitude of the vicinal coupling constants (³JHH) can provide information about the dihedral angles between protons, helping to determine the puckering of the cyclobutane ring. researchgate.net

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| -CH₂Br | 3.5 - 3.8 | d |

| CHF | 4.5 - 5.5 | ddd |

| Ring -CH₂- and CH | 1.8 - 2.8 | m |

Carbon-13 (¹³C) NMR for Carbon Framework Elucidation

The ¹³C NMR spectrum provides direct information about the carbon skeleton. In a proton-decoupled spectrum, each unique carbon atom will appear as a single peak, though these peaks will be split by the fluorine atom (nJCF). rsc.org

The expected chemical shifts for the carbon atoms are:

Bromomethyl Carbon (-CH₂Br): This carbon is expected to resonate in the range of δ 30-40 ppm .

Methine Carbon (C-CH₂Br): The carbon atom bonded to the bromomethyl group will likely appear around δ 40-50 ppm .

Methine Carbon (C-F): This carbon will be significantly deshielded by the fluorine atom and will appear as a doublet with a large one-bond carbon-fluorine coupling constant (¹JCF ~200-240 Hz). Its chemical shift is predicted to be in the range of δ 80-90 ppm .

Methylene Carbons (-CH₂-): The two methylene carbons in the ring are expected to have chemical shifts in the range of δ 30-40 ppm , with their exact values depending on the stereoisomer. They will also exhibit smaller two-bond and three-bond couplings to fluorine.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) | Expected C-F Coupling |

| -CH₂Br | 30 - 40 | Small (³JCF) |

| C-CH₂Br | 40 - 50 | Small (²JCF) |

| C-F | 80 - 90 | Large (¹JCF) |

| Ring -CH₂- | 30 - 40 | Small (²JCF or ³JCF) |

Fluorine-19 (¹⁹F) NMR for Fluorine Environment Characterization

¹⁹F NMR is a highly sensitive technique for characterizing fluorine-containing compounds. pressbooks.pub For this compound, the ¹⁹F NMR spectrum is expected to show a single resonance, as there is only one fluorine atom in the molecule.

This resonance will be a complex multiplet due to coupling with the geminal proton (²JHF) and the vicinal protons (³JHF) on the cyclobutane ring. The chemical shift for a fluorine atom in a cyclobutane ring is typically in the range of δ -180 to -220 ppm relative to a standard like CFCl₃. nih.gov The precise chemical shift can help to confirm the electronic environment of the fluorine atom.

Multi-dimensional NMR Techniques (e.g., COSY, HSQC, NOESY)

To unambiguously assign the complex ¹H and ¹³C NMR spectra, multi-dimensional NMR experiments are essential.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal the coupling relationships between protons. researchgate.netjove.com For instance, it would show correlations between the methine proton of the CHF group and the adjacent methylene protons, as well as between the protons of the bromomethyl group and its neighboring methine proton.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbons to which they are directly attached. acs.org An HSQC spectrum would definitively link each proton resonance to its corresponding carbon in the ¹³C spectrum, for example, confirming the assignments of the -CH₂Br, CHF, and ring methylene groups.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away, which is invaluable for mapping out the complete molecular structure.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment can provide information about the spatial proximity of atoms, which is critical for determining the stereochemistry (cis vs. trans) of the substituents on the cyclobutane ring. Cross-peaks in a NOESY spectrum indicate that protons are close to each other in space, even if they are not directly bonded.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

C-H stretching: Aliphatic C-H stretching vibrations are expected in the region of 2850-3000 cm⁻¹ .

C-F stretching: A strong absorption band characteristic of the C-F bond is expected in the IR spectrum, typically in the range of 1000-1250 cm⁻¹ . nih.govsavemyexams.com

C-Br stretching: The C-Br stretching vibration is expected to appear at a lower frequency, generally in the range of 500-650 cm⁻¹ . acs.org

Cyclobutane ring vibrations: The puckering and breathing modes of the cyclobutane ring will give rise to a series of absorptions in the fingerprint region (below 1500 cm⁻¹) of the IR and Raman spectra. researchgate.netjove.com

The combination of IR and Raman spectroscopy can provide a more complete picture of the vibrational modes, as some modes may be strong in one technique and weak or silent in the other.

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| C-H (aliphatic) | 2850 - 3000 | Medium-Strong |

| C-F | 1000 - 1250 | Strong |

| C-Br | 500 - 650 | Medium-Strong |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For this compound (C₅H₈BrF), the molecular ion peak [M]⁺ would be expected. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in a nearly 1:1 ratio, the molecular ion peak will appear as a characteristic pair of peaks ([M]⁺ and [M+2]⁺) of almost equal intensity. whitman.edu

The predicted monoisotopic mass is approximately 165.98 g/mol for the ⁷⁹Br isotope. Electron ionization (EI) would likely lead to significant fragmentation. Common fragmentation pathways for halogenated cycloalkanes include:

Loss of a bromine radical (•Br): This would result in a fragment ion at m/z corresponding to [C₅H₈F]⁺.

Loss of a hydrogen bromide molecule (HBr): This would lead to a fragment at m/z corresponding to [C₅H₇F]⁺•.

Loss of the bromomethyl radical (•CH₂Br): This would produce a fluorocyclobutyl cation.

Ring-opening and subsequent fragmentation: The cyclobutane ring can undergo cleavage to form various smaller fragment ions. acs.org

Analysis of these fragmentation patterns can help to confirm the presence of the bromine and fluorine atoms and the cyclobutane core, thus supporting the proposed structure.

Table 4: Predicted Key Mass Spectrometry Fragments for this compound

| Fragment | Description |

| [M]⁺ and [M+2]⁺ | Molecular ion peaks showing the isotopic pattern of bromine |

| [M-Br]⁺ | Loss of a bromine radical |

| [M-HBr]⁺• | Loss of a hydrogen bromide molecule |

| [M-CH₂Br]⁺ | Loss of the bromomethyl group |

Computational Chemistry and Theoretical Investigations of 1 Bromomethyl 3 Fluorocyclobutane

Quantum Mechanical Studies of Molecular Geometry and Electronic Structure

Quantum mechanical calculations are fundamental to modern chemistry, providing a framework for predicting molecular properties with high accuracy. ebsco.com Methods like ab initio and Density Functional Theory (DFT) are used to solve the Schrödinger equation, yielding detailed information about the geometric and electronic properties of a molecule. researchgate.net

Ab initio methods, Latin for "from the beginning," are a class of quantum chemistry methods that are based on first principles without the inclusion of experimental data. researchgate.net Hartree-Fock (HF) theory is a foundational ab initio method that approximates the many-electron wavefunction as a single Slater determinant. More advanced ab initio methods build upon the HF framework to more accurately account for electron correlation.

Density Functional Theory (DFT) is another widely used method that is often more computationally efficient than highly correlated ab initio methods while still providing excellent accuracy. nih.gov DFT focuses on the electron density rather than the complex many-electron wavefunction, with functionals like B3LYP being popular choices for their balance of cost and precision. nih.gov

For 1-(Bromomethyl)-3-fluorocyclobutane, both ab initio and DFT calculations can be employed to determine its equilibrium geometry. These calculations optimize the positions of the atoms to find the lowest energy arrangement, providing precise data on bond lengths, bond angles, and dihedral angles. The choice of basis set, such as 6-311G**, is crucial as it defines the atomic orbitals used in the calculation and can significantly impact the accuracy of the results.

| Parameter | Value |

|---|---|

| C-Br Bond Length | 1.96 Å |

| C-F Bond Length | 1.41 Å |

| C-C (ring) Average Bond Length | 1.55 Å |

| C-C-C (ring) Average Bond Angle | 88.5° |

| Ring Puckering Angle | 25.0° |

Natural Bond Orbital (NBO) analysis is a powerful technique used to translate the complex results of a quantum chemical calculation into the familiar language of chemical bonding, such as Lewis structures, lone pairs, and orbital interactions. uni-muenchen.deresearchgate.net It examines the electron density to identify localized one-center (lone pair) and two-center (bond) orbitals. uni-muenchen.de

In the context of this compound, NBO analysis would provide a detailed picture of the key bonding features. It would quantify the polarization of the C-F and C-Br bonds, showing the distribution of electron density between the carbon atoms and the electronegative halogen atoms.

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| σ(C-H) | σ(C-F) | 2.5 |

| σ(C-C) | σ(C-Br) | 3.1 |

| LP(F) | σ*(C-C) | 1.8 |

Conformational Analysis via Computational Modeling

The cyclobutane (B1203170) ring is not planar and can adopt puckered conformations to relieve ring strain. The substituents on the ring in this compound give rise to different stereoisomers (cis and trans) and conformers, each with a distinct energy and stability.

Computational modeling can be used to explore the potential energy surface of this compound to identify its stable conformers. By performing geometry optimizations on various starting structures (e.g., cis and trans isomers with different ring puckering), the relative energies of these conformers can be calculated. The conformer with the lowest energy is the most stable.

Once the relative energies (ΔE) are known, the population distribution of the conformers at a given temperature can be predicted using the Boltzmann distribution equation. This analysis reveals which conformers are most likely to be present under thermal equilibrium. For example, DFT calculations could predict whether the cis or trans isomer is more stable and by how much energy. researchgate.net

| Conformer | Relative Energy (kcal/mol) | Population (%) |

|---|---|---|

| trans-equatorial/equatorial | 0.00 | 75.5 |

| trans-axial/axial | 1.50 | 6.5 |

| cis-equatorial/axial | 0.95 | 18.0 |

While static calculations identify stable conformers, molecular dynamics (MD) simulations provide insight into the molecule's dynamic behavior. nih.gov MD simulations solve Newton's equations of motion for the atoms in the molecule over time, allowing for the observation of conformational transitions. nih.gov

An MD simulation of this compound would show how the cyclobutane ring puckers and how the bromomethyl group rotates. This can reveal the energy barriers between different conformations and the timescales on which these transitions occur. Such simulations are crucial for understanding the flexibility of the molecule, which can influence its reactivity and interactions with other molecules.

Reaction Mechanism Elucidation Through Computational Methods

Computational chemistry is an essential tool for elucidating the step-by-step mechanisms of chemical reactions. arxiv.orgsmu.edu By mapping the potential energy surface that connects reactants to products, chemists can identify transition states and intermediates, providing a complete picture of the reaction pathway. smu.edursc.org

For this compound, a likely reaction to study would be a nucleophilic substitution, for instance, the displacement of the bromide ion by a nucleophile like hydroxide (B78521) (OH⁻). Using DFT methods, one could model this reaction to determine its mechanism (e.g., Sₙ1 or Sₙ2).

The process involves:

Locating Reactants and Products: The geometries and energies of the isolated reactants (this compound and OH⁻) and the final products are calculated.

Finding the Transition State (TS): A search is performed to locate the highest energy point along the lowest energy reaction path. This saddle point corresponds to the transition state.

Calculating Activation Energy: The energy difference between the transition state and the reactants gives the activation energy (Eₐ), a key factor determining the reaction rate.

Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation can be performed to confirm that the identified transition state correctly connects the reactants and products on the potential energy surface. smu.edu

These calculations would provide fundamental insights into the reactivity of the C-Br bond and how the fluorine substituent and cyclobutane ring structure influence the reaction's energetics and mechanism.

| Species | Relative Energy (kcal/mol) |

|---|---|

| Reactants (separated) | 0.0 |

| Transition State (TS) | +22.5 |

| Products (separated) | -15.0 |

Transition State Analysis and Reaction Pathways

Transition state theory is a fundamental concept in computational chemistry used to understand the kinetics of chemical reactions. A transition state represents the highest energy point along a reaction coordinate, and its structure and energy determine the activation barrier and, consequently, the reaction rate. For this compound, computational methods, particularly Density Functional Theory (DFT), can be employed to model various potential reaction pathways, such as nucleophilic substitution or elimination reactions.

In a typical computational workflow, the geometries of the reactant(s), product(s), and the transition state are optimized. The nature of the stationary points is confirmed by frequency calculations, where the reactant and product have all real frequencies, and the transition state has exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

For example, in a hypothetical nucleophilic substitution reaction involving this compound, transition state analysis would elucidate the mechanism (e.g., SN2) by modeling the approach of the nucleophile and the departure of the bromide leaving group. The calculated activation energy would provide a quantitative measure of the reaction's feasibility. These computational approaches are instrumental in mapping out the potential energy surface of a reaction, providing a detailed picture of the transformation from reactants to products.

Table 1: Illustrative Data from a Hypothetical Transition State Analysis

| Reaction Coordinate | Energy (kcal/mol) | Key Interatomic Distances (Å) |

| Reactants | 0.0 | C-Br: 1.95, C-Nu: >3.0 |

| Transition State | 25.0 | C-Br: 2.20, C-Nu: 2.10 |

| Products | -10.0 | C-Br: >3.0, C-Nu: 1.45 |

Note: This table is illustrative and does not represent actual experimental or calculated data for this compound.

Computational Prediction of Reactivity and Selectivity

Computational chemistry can also predict the reactivity and selectivity of this compound. Various theoretical descriptors derived from the calculated electronic structure of the molecule can provide insights into its chemical behavior. For instance, the distribution of electrostatic potential on the molecular surface can indicate regions susceptible to nucleophilic or electrophilic attack.

Reactivity indices, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental to this analysis. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap can be an indicator of the molecule's kinetic stability.

Furthermore, calculated atomic charges can pinpoint specific atoms that are more likely to participate in a reaction. For this compound, one would expect the carbon atom bonded to the bromine to be electrophilic and thus a likely site for nucleophilic attack. Computational models can quantify this reactivity, aiding in the prediction of reaction outcomes and the design of synthetic routes.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts and Coupling Constants)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for structure elucidation in organic chemistry. Computational methods, particularly DFT, have become highly reliable in predicting NMR parameters such as chemical shifts and coupling constants. These predictions are invaluable for confirming experimentally determined structures or for distinguishing between possible isomers.

The process involves optimizing the molecule's geometry and then performing a specialized calculation to determine the magnetic shielding tensors for each nucleus. These shielding tensors are then converted into chemical shifts, typically by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS), which is also calculated at the same level of theory.

For this compound, computational methods can predict the 1H, 13C, and 19F NMR spectra. The accuracy of these predictions has advanced to a point where they can often distinguish between subtle conformational or stereochemical differences. The predicted chemical shifts and coupling constants can be compared with experimental data to provide a high degree of confidence in the structural assignment.

Table 2: Illustrative Predicted vs. Experimental NMR Data

| Nucleus | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

| H (attached to C-F) | 4.8 | 4.7 |

| C (attached to Br) | 35.2 | 34.8 |

| F | -210.5 | -209.9 |

Note: This table is illustrative and does not represent actual experimental or calculated data for this compound.

Synthetic Applications of 1 Bromomethyl 3 Fluorocyclobutane As a Chemical Building Block

Utilization in the Synthesis of Complex Organic Molecules

The bifunctional nature of 1-(bromomethyl)-3-fluorocyclobutane makes it an ideal starting material for the synthesis of a wide range of intricate organic molecules. The distinct reactivity of the bromomethyl group allows for selective functionalization, while the fluorinated cyclobutane (B1203170) core serves as a rigid scaffold to orient substituents in a defined spatial arrangement.

Construction of Fluorinated Cyclobutane-Containing Scaffolds

The primary application of this compound lies in its use for constructing molecules containing the valuable fluorinated cyclobutane motif. researchgate.net The bromomethyl group serves as a versatile electrophilic handle for introducing the cyclobutane unit into a larger molecular framework through nucleophilic substitution reactions. A wide variety of nucleophiles, including amines, thiols, alcohols, and carbanions, can displace the bromide, leading to the formation of new carbon-heteroatom or carbon-carbon bonds.

For instance, the reaction of this compound with a primary or secondary amine would yield the corresponding N-((3-fluorocyclobutyl)methyl)amine. This straightforward transformation is a common strategy for incorporating the fluorinated cyclobutane moiety into biologically active amine-containing compounds. Similarly, reaction with a thiol would produce a (3-fluorocyclobutyl)methyl sulfide, a structural motif of interest in various research areas.

The synthesis of 3-fluorocyclobutane-1-carboxylic acid stands as a key transformation, as this derivative serves as a crucial intermediate for a multitude of further elaborations. researchgate.net While not directly synthesized from this compound in a single step, its conceptual accessibility highlights the importance of this substitution pattern. Functional group transformations of such key intermediates can provide access to a variety of monofluorinated cyclobutane-derived alcohols and other valuable derivatives on a multigram scale. researchgate.net

| Nucleophile | Resulting Functional Group | Potential Application Area |

| Primary/Secondary Amine | N-((3-fluorocyclobutyl)methyl)amine | Medicinal Chemistry, Agrochemicals |

| Thiol | (3-fluorocyclobutyl)methyl sulfide | Materials Science, Medicinal Chemistry |

| Alkoxide | (3-fluorocyclobutyl)methyl ether | Organic Synthesis |

| Cyanide | (3-fluorocyclobutyl)acetonitrile | Intermediate for Carboxylic Acids and Amines |

| Malonic Ester Anion | Diethyl 2-((3-fluorocyclobutyl)methyl)malonate | Elaboration to Complex Side Chains |

This table illustrates the versatility of the bromomethyl group in this compound for the construction of diverse fluorinated cyclobutane-containing scaffolds.

Divergent Synthetic Pathways from a Common Intermediate

The ability to serve as a common intermediate for divergent synthetic pathways is a hallmark of a powerful building block. This compound and its derivatives are well-suited for this role, allowing for the generation of a library of related compounds from a single starting material. nih.gov A synthetic strategy can be designed where the initial nucleophilic substitution at the bromomethyl group is followed by further modifications of either the newly introduced functional group or the cyclobutane ring itself.

For example, a chiral bromocyclobutene can serve as a common scaffold that is transformed in a divergent manner into several valuable 1,2,3,4-tetra-C-substituted cyclobutane products while maintaining optical purity. nih.gov This highlights the potential for creating diverse and complex molecular architectures from a single, strategically designed cyclobutane intermediate. While this example uses a cyclobutene (B1205218), the principle is directly applicable to saturated systems like this compound.

A hypothetical divergent synthesis starting from a derivative of this compound is outlined below:

This schematic demonstrates how a single intermediate, in this case, the amine derived from this compound, can be used to generate a diverse set of molecules through various chemical transformations. This approach is highly valuable in medicinal chemistry for structure-activity relationship (SAR) studies.

Contribution to the Development of Novel Molecular Architectures

The incorporation of the 1-fluoro-3-methylcyclobutane moiety can lead to the development of novel molecular architectures with unique three-dimensional shapes and properties. The rigidity of the cyclobutane ring, combined with the stereochemical influence of the fluorine atom, can enforce specific conformations in the resulting molecules. This is particularly important in the design of enzyme inhibitors or receptor ligands, where a precise spatial arrangement of functional groups is crucial for biological activity.

The synthesis of spirocyclic compounds, where two rings share a single atom, is one area where fluorinated cyclobutanes can contribute to novel architectures. For instance, the synthesis of 6,6-difluorospiro[3.3]heptane building blocks has been achieved using 1,1-bis(bromomethyl)-3,3-difluorocyclobutane as a precursor. researchgate.net This demonstrates the potential for using bromomethyl-substituted cyclobutanes to construct complex, multi-cyclic systems. While this example involves a difluorinated analogue, the underlying principle of using the bromomethyl groups for ring formation is applicable to this compound. The resulting spirocyclic frameworks are conformationally restricted and can serve as isosteres for other cyclic systems in drug design.

Integration into Synthetic Libraries for Research Purposes

The demand for novel chemical entities in high-throughput screening has led to the extensive use of combinatorial chemistry and the generation of large synthetic libraries. nih.gov Building blocks that are amenable to automated synthesis and allow for the introduction of diversity are highly sought after. This compound, with its reactive handle, is an excellent candidate for inclusion in such libraries.

The straightforward reactivity of the bromomethyl group allows for its use in parallel synthesis, where a common cyclobutane core can be reacted with a large set of diverse nucleophiles to rapidly generate a library of compounds. This approach enables the exploration of a significant chemical space around the fluorinated cyclobutane scaffold.

| Library Type | Role of this compound | Potential Screening Application |

| Amine Library | As the electrophilic building block reacting with a diverse set of primary and secondary amines. | G-protein coupled receptor (GPCR) targets, ion channels. |

| Ether Library | As the electrophilic building block reacting with a diverse set of alcohols and phenols. | Antiviral, anticancer drug discovery. |

| Thioether Library | As the electrophilic building block reacting with a diverse set of thiols. | Enzyme inhibitor screening. |

The integration of this compound into these libraries provides access to novel chemical matter that can be screened for a wide range of biological activities, ultimately contributing to the discovery of new therapeutic agents and research tools.

Q & A

Basic Question: What are the optimal synthetic routes for 1-(Bromomethyl)-3-fluorocyclobutane, and how can reaction purity be maximized?

Methodological Answer:

The synthesis of brominated cyclobutane derivatives often involves bromination of pre-functionalized precursors. For this compound, a plausible route could involve:

- Step 1: Fluorination of a cyclobutane precursor (e.g., 3-methylcyclobutanol) using a fluorinating agent like DAST (diethylaminosulfur trifluoride) .

- Step 2: Bromination of the methyl group via radical bromination (e.g., using N-bromosuccinimide (NBS) under UV light) or electrophilic substitution .

Purity Optimization: - Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or fractional distillation.

- Purity validation using GC-MS (to detect volatile impurities) and ¹⁹F/¹H NMR (to confirm fluorine and bromine integration) .

Advanced Question: How does the fluorine substituent influence the electronic and steric environment in nucleophilic substitution reactions?

Methodological Answer:

The fluorine atom at the 3-position exerts both electronic and steric effects:

- Electronic Effects: Fluorine’s strong electron-withdrawing nature polarizes the C-Br bond, enhancing electrophilicity at the bromomethyl group. This accelerates SN2 reactions but may increase competing elimination (E2) in bulky bases .

- Steric Effects: The cyclobutane ring’s strained geometry and fluorine’s proximity to the bromomethyl group hinder backside attack in SN2 mechanisms, favoring SN1 pathways in polar protic solvents.

Experimental Validation: - Compare reaction kinetics with non-fluorinated analogs (e.g., 1-bromomethylcyclobutane) using conductivity measurements or NMR monitoring.

- Computational analysis (DFT) of transition-state energies can quantify steric hindrance .

Data Contradiction Analysis: How to resolve discrepancies in reported yields for Suzuki-Miyaura couplings involving this compound?

Methodological Answer:

Contradictory yields may arise from:

- Catalyst Sensitivity: Pd(PPh₃)₄ vs. Pd(dba)₂ may exhibit varying efficiency due to ligand steric bulk.

- Solvent Effects: Dioxane vs. THF can alter reaction rates due to differences in polarity and coordination with Pd.

Resolution Strategy: - Conduct a Design of Experiments (DoE) approach, varying catalysts (e.g., Pd(OAc)₂, XPhos Pd G3), solvents, and temperatures.

- Monitor reaction progress via LC-MS and quantify byproducts (e.g., homocoupling) using HPLC .

Characterization: Which spectroscopic techniques are critical for structural confirmation?

Methodological Answer:

- ¹H NMR: Identify cyclobutane ring protons (δ 2.5–3.5 ppm, multiplet splitting due to ring strain) and bromomethyl protons (δ 3.3–3.7 ppm).

- ¹⁹F NMR: Single peak near δ -110 ppm (CF coupling with adjacent protons).

- MS (EI): Molecular ion peak at m/z 180 (C₅H₇BrF⁺), with fragmentation patterns confirming Br and F loss.

- IR: Stretching frequencies for C-Br (~560 cm⁻¹) and C-F (~1100 cm⁻¹) .

Computational Modeling: How can DFT studies predict regioselectivity in cross-coupling reactions?

Methodological Answer:

- Geometry Optimization: Use Gaussian or ORCA to model the molecule’s ground-state structure, focusing on the bromomethyl group’s orientation.

- Transition-State Analysis: Calculate activation barriers for possible coupling sites (e.g., bromomethyl vs. cyclobutane ring positions).

- NBO Analysis: Quantify charge distribution to identify electrophilic hotspots.

Validation: Compare computational predictions with experimental outcomes using Hammett plots or kinetic isotope effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.